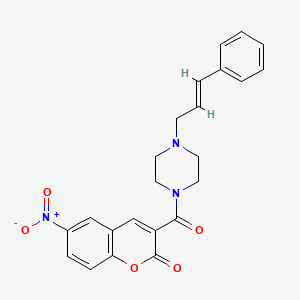![molecular formula C16H22N2O2 B3011809 N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide CAS No. 1355912-50-3](/img/structure/B3011809.png)
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University in South Carolina. JWH-250 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
作用机制
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide binds to these receptors, it activates them and causes a range of effects, including changes in mood, appetite, and pain perception. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as affect the immune system. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been shown to have analgesic effects, which may make it useful in the treatment of pain. However, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
实验室实验的优点和局限性
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of synthetic cannabinoids on the body. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has limitations as well. It is a psychoactive compound, which means that it may not be suitable for all types of research. Additionally, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has not been extensively studied, so its effects on the body are not well understood.
未来方向
There are several future directions for research on N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide. One area of interest is the development of new synthetic cannabinoids that have different effects on the body. Another area of interest is the development of new drugs that target the cannabinoid receptors, which may have therapeutic benefits for a range of conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, which may lead to new insights into the role of the cannabinoid receptors in the body.
合成方法
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemicals. The starting material is 2,4-dichlorophenol, which is reacted with potassium carbonate and 2-methylpropylamine to form 2-methylpropoxyphenol. This intermediate is then reacted with 1-bromo-3-chloropropane and potassium carbonate to form 1-cyanopropyl-2-methylpropoxyphenol. Finally, this compound is reacted with acetic anhydride and pyridine to form N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
科学研究应用
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
属性
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-14(10-17)18-16(19)9-13-5-7-15(8-6-13)20-11-12(2)3/h5-8,12,14H,4,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDCRKCRNQQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)
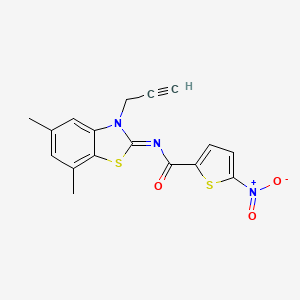
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)
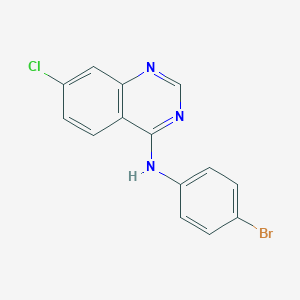
![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)
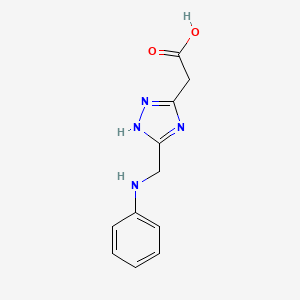
![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)
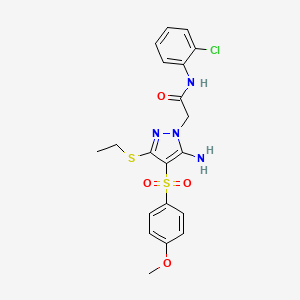
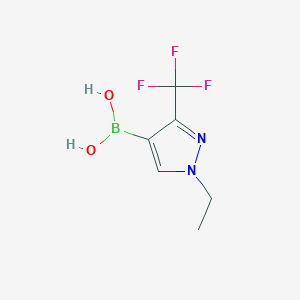
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)
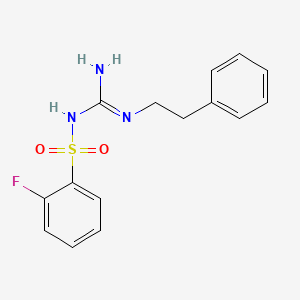
![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)
